Chemical structure and properties of Ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate
Chemical structure and properties of Ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related pyrimidine derivatives to project its chemical structure, physicochemical properties, a plausible synthetic route, and potential biological activities. The pyrimidine scaffold is a cornerstone in the development of therapeutics, and understanding the nuances of its derivatives is crucial for the advancement of drug discovery.[1][2][3][4] This guide serves as a foundational resource for researchers interested in the exploration and application of this and similar pyrimidine-based compounds.
Introduction to the Pyrimidine Scaffold
The pyrimidine ring is a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3.[2][4] This core structure is fundamental to life, forming the backbone of nucleobases such as cytosine, thymine, and uracil, which are essential components of nucleic acids, DNA, and RNA.[1] The inherent biological relevance of the pyrimidine nucleus has established it as a "privileged scaffold" in medicinal chemistry, leading to the development of a vast array of therapeutic agents with a wide spectrum of pharmacological activities.[2][3][4] Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents, among others.[1][2][4] The versatility of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic outcomes.
Chemical Structure and Nomenclature
The compound of interest is systematically named Ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate . Based on this IUPAC name, the chemical structure can be elucidated as a pyrimidine ring substituted at the 4th position with an ethyl carboxylate group (-COOCH₂CH₃) and at the 6th position with a butan-2-yl (sec-butyl) group (-CH(CH₃)CH₂CH₃).
Molecular Formula: C₁₁H₁₆N₂O₂
Canonical SMILES: CCOC(=O)c1cc(nc(C(C)CC)n1)
InChI Key: (Predicted) - A unique identifier will be generated upon synthesis and characterization.
Caption: Chemical structure of Ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate.
Predicted Physicochemical Properties
Due to the absence of experimental data for Ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate, its physicochemical properties have been estimated based on the general properties of similar pyrimidine derivatives and computational models. These values are intended to guide initial experimental design and characterization.
| Property | Predicted Value | Rationale/Reference |
| Molecular Weight | 208.26 g/mol | Calculated from the molecular formula C₁₁H₁₆N₂O₂. |
| Appearance | Colorless to pale yellow solid or oil | Based on the appearance of other ethyl pyrimidine carboxylates.[5] |
| Melting Point | 40-80 °C | A broad range is predicted due to the non-polar alkyl substituent, which may lower the melting point compared to more crystalline analogs. |
| Boiling Point | > 250 °C at 760 mmHg | Estimated based on the boiling points of similarly sized heterocyclic compounds.[5] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, DMF, chloroform). Sparingly soluble in water. | The ethyl ester and butan-2-yl groups increase lipophilicity.[6] |
| logP | 2.0 - 3.0 | The combination of the polar pyrimidine core and non-polar substituents suggests moderate lipophilicity, a desirable trait for drug candidates. |
| pKa (basic) | 1.0 - 2.0 | The pyrimidine ring is weakly basic due to the electron-withdrawing effect of the nitrogen atoms and the carboxylate group.[7] |
Proposed Synthesis and Experimental Protocol
A plausible and efficient method for the synthesis of Ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate involves a condensation reaction, a common strategy for constructing the pyrimidine ring.[8] A likely approach is the reaction of an appropriate amidine with a β-keto ester.
Proposed Synthetic Pathway
A potential retrosynthetic analysis suggests the disconnection of the pyrimidine ring to formamidine and a custom-synthesized β-keto ester, ethyl 2-(butan-2-yl)-3-oxobutanoate. However, a more direct and common approach is the condensation of a β-dicarbonyl compound with an amidine. A feasible route would involve the reaction of ethyl 3-(butan-2-yl)-3-oxopropanoate with formamidine hydrochloride.
Caption: Proposed synthesis workflow for Ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate.
Step-by-Step Experimental Protocol
Objective: To synthesize Ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate via a cyclocondensation reaction.
Materials:
-
Ethyl 3-(butan-2-yl)-3-oxopropanoate
-
Formamidine hydrochloride
-
Sodium ethoxide (or sodium metal in absolute ethanol)
-
Absolute Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve sodium metal in absolute ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reaction Setup: To the sodium ethoxide solution, add ethyl 3-(butan-2-yl)-3-oxopropanoate dropwise at room temperature with stirring.
-
Addition of Amidine: After the addition is complete, add formamidine hydrochloride portion-wise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate.
Potential Biological Activities and Applications in Drug Discovery
The pyrimidine scaffold is a well-established pharmacophore in a multitude of therapeutic areas.[2][4] While the specific biological profile of Ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate is uncharacterized, its structural features suggest potential for various biological activities.
-
Anticancer Potential: Many pyrimidine derivatives exhibit anticancer properties by acting as inhibitors of key enzymes involved in cell proliferation and survival, such as kinases.[3] The substituents on the pyrimidine ring can be tailored to target the ATP-binding pocket of specific kinases.
Caption: Hypothetical mechanism of action as a kinase inhibitor in an anticancer context.
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Antimicrobial and Antiviral Activity: The pyrimidine nucleus is present in several antimicrobial and antiviral drugs.[4] These compounds often interfere with nucleic acid synthesis or other essential metabolic pathways in pathogens.
-
Anti-inflammatory Properties: Certain pyrimidine derivatives have shown anti-inflammatory effects, potentially through the inhibition of inflammatory mediators or signaling pathways.[9]
The butan-2-yl group at the 6-position provides a lipophilic character that may enhance cell membrane permeability, while the ethyl carboxylate at the 4-position offers a site for potential hydrogen bonding and further chemical modification to optimize activity and selectivity.
Analytical Characterization
The structural elucidation and confirmation of Ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate would rely on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy[10]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic proton on the pyrimidine ring, the ethyl ester group (a quartet and a triplet), and the butan-2-yl group (a multiplet, a doublet, and a triplet). The precise chemical shifts would provide information about the electronic environment of the protons.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbons of the pyrimidine ring, the carbonyl carbon of the ester, and the carbons of the alkyl substituents.
Infrared (IR) Spectroscopy[11][12]
The IR spectrum would be characterized by specific absorption bands corresponding to the functional groups present:
-
C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C=N and C=C stretches (pyrimidine ring): A series of bands in the 1600-1450 cm⁻¹ region.
-
C-H stretches (aliphatic): Bands in the 2850-3000 cm⁻¹ region.
-
C-O stretch (ester): Bands in the 1300-1000 cm⁻¹ region.
Mass Spectrometry (MS)[10]
Mass spectrometry would be used to determine the molecular weight of the compound. The high-resolution mass spectrum would confirm the elemental composition. Fragmentation patterns observed in the mass spectrum could provide further structural information.
Conclusion and Future Directions
Ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate represents an intriguing yet underexplored molecule within the vast chemical space of pyrimidine derivatives. Based on the extensive knowledge of related compounds, it holds promise as a scaffold for the development of novel therapeutic agents. This technical guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough spectroscopic and crystallographic analysis to confirm its structure. Subsequently, a comprehensive screening for biological activities, particularly in the areas of oncology and infectious diseases, is warranted to uncover its therapeutic potential. The insights gained from such studies will not only elucidate the specific properties of this molecule but also contribute to the broader understanding of structure-activity relationships within the pyrimidine class of compounds.
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